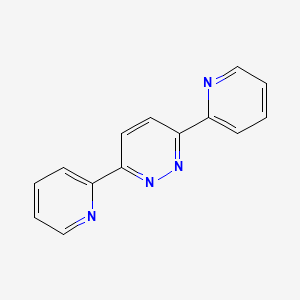
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(5-methylthiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(5-methylthiazol-2-yl)acetamide is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities. For instance, compounds with thiazolidinone and thiazole moieties, such as those described in the papers, are known for their anti-inflammatory and antioxidant activities, as well as their potential as adrenergic receptor agonists .
Synthesis Analysis
The synthesis of related compounds involves the formation of thiazolidinone and thiazole rings, which are common structural features in medicinal chemistry due to their biological relevance. The papers describe the synthesis of various acetamide derivatives with these features, which are evaluated for their biological activities . Although the exact synthesis of 2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(5-methylthiazol-2-yl)acetamide is not detailed, similar synthetic routes could potentially be applied to this compound, involving key steps such as amide bond formation and cyclization to form the heterocyclic systems.
Molecular Structure Analysis
The molecular structure of compounds similar to the one includes aryl groups attached to thiazole and thiazolidinone rings. These structural motifs are crucial for the interaction with biological targets, as they can influence the binding affinity and selectivity of the compounds. The presence of substituents like methoxy groups can further modulate the compound's properties by affecting its electronic distribution and steric profile .
Chemical Reactions Analysis
The chemical reactivity of such compounds is typically centered around their functional groups. The amide bond is a key functional group that can participate in hydrogen bonding and other interactions with biological macromolecules. Additionally, the thiazole and thiazolidinone rings can undergo various chemical reactions, such as electrophilic substitution or nucleophilic addition, which can be utilized in further chemical modifications to optimize the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of heteroatoms like nitrogen, sulfur, and oxygen within the rings and as substituents can affect properties such as solubility, lipophilicity, and stability. These properties are critical for the pharmacokinetic profile of the compounds, determining their absorption, distribution, metabolism, and excretion (ADME) characteristics. The papers suggest that the compounds have shown good activity in biological assays, which implies that their physical and chemical properties are conducive to their biological function .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research efforts have been devoted to the synthesis and characterization of new thiazolidinone compounds containing various functional moieties. These studies involve detailed analytical and theoretical approaches to confirm the structures of synthesized compounds. For instance, new coumarin derivatives incorporating thiazolidinone structures have been synthesized, demonstrating significant antibacterial and antioxidant activities against common bacterial strains such as E. coli, S. aureus, and B. subtilis (Hamdi et al., 2012). Another study focused on the synthesis of thiazolidin-4-one derivatives, examining their potential as antimicrobial agents through in vitro antibacterial activity against various pathogens (Baviskar et al., 2013).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of thiazolidinone derivatives. The synthesis of novel thiazolidinone compounds has shown significant activity against a range of microorganisms, indicating their potential as effective antimicrobial agents. For example, derivatives synthesized for evaluating antimicrobial activity demonstrated considerable effectiveness, particularly against mycobacteria, including Mycobacterium tuberculosis, showcasing their potential in addressing tuberculosis and other bacterial infections (Krátký et al., 2017).
Anticancer and Antitumor Activities
Research into thiazolidinone derivatives has also included their evaluation as anticancer agents. Novel compounds have been synthesized and screened for their in vitro anticancer activity, with some showing promising results against various cancer cell lines. This includes studies where specific thiazolidinone compounds demonstrated inhibitory activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, suggesting a potential role in developing new chemotherapeutic agents (Havrylyuk et al., 2010).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s worth noting that the compound’s structure includes a methoxyphenyl group, which has been found to increase the degree of charge transfer in certain reactions, particularly in the presence of solvent polarity . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to inhibit thioredoxin reductase and induce high amounts of reactive oxygen species in certain cells . This suggests that the compound could potentially affect redox reactions and oxidative stress pathways.
Pharmacokinetics
The stability of the urea linkage under acidic, alkaline, and aqueous conditions, as seen in compounds with similar structures, could potentially influence the compound’s bioavailability .
Result of Action
Compounds with similar structures have been found to increase phosphoinositide (pi) hydrolysis in certain cells , suggesting that this compound could potentially have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degree of charge transfer in reactions involving the compound’s methoxyphenyl group has been found to increase with solvent polarity . This suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Eigenschaften
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-11-9-17-15(24-11)18-14(21)10-19-7-8-20(16(19)22)12-5-3-4-6-13(12)23-2/h3-6,9H,7-8,10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNJNZYZRUDEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(5-methylthiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



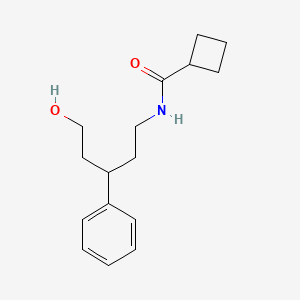

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2515582.png)
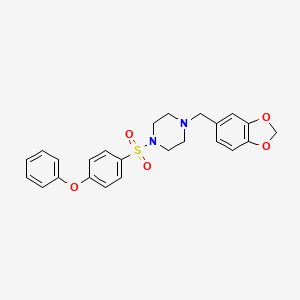
![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)
![ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2515588.png)
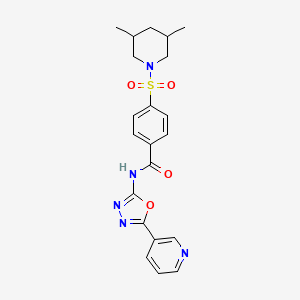

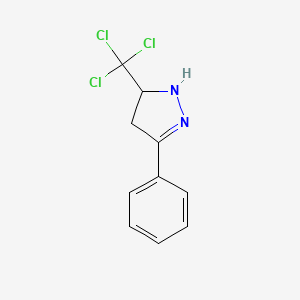
![5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2515593.png)
